molecular formula C12H12N2 B020918 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline CAS No. 109682-72-6

2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline

Cat. No.: B020918
CAS No.: 109682-72-6
M. Wt: 184.24 g/mol
InChI Key: PWSDEQWIYBRPCU-UHFFFAOYSA-N
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Description

Acetyl L-carnitine is an acetylated form of L-carnitine, a naturally occurring amino acid derivative. It is produced in the human body and is also available as a dietary supplement. Acetyl L-carnitine plays a crucial role in the transport of fatty acids into the mitochondria, where they are broken down for energy production. This compound is known for its potential benefits in enhancing cognitive function, supporting nerve health, and improving energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetyl L-carnitine typically involves the acetylation of L-carnitine. One common method includes reacting L-carnitine with acetic anhydride at a temperature range of 70-75°C . Another method involves the use of acetyl chloride in the presence of acetic acid, where the reaction is carried out at high temperatures (118-130°C) to obtain acetyl L-carnitine hydrochloride .

Industrial Production Methods

Industrial production of acetyl L-carnitine often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure the production of high-quality acetyl L-carnitine. The final product is typically purified through crystallization and vacuum drying to achieve the desired purity .

Mechanism of Action

Acetyl L-carnitine exerts its effects primarily through its role in mitochondrial energy metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the Krebs cycle, leading to the production of adenosine triphosphate (ATP), the primary energy currency of the cell . Additionally, acetyl L-carnitine can cross the blood-brain barrier, where it supports the production of acetylcholine, a neurotransmitter involved in cognitive function .

Properties

CAS No.

109682-72-6

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline

InChI

InChI=1S/C12H12N2/c1-8-6-11-12(7-8)14-10-5-3-2-4-9(10)13-11/h2-5,8H,6-7H2,1H3

InChI Key

PWSDEQWIYBRPCU-UHFFFAOYSA-N

SMILES

CC1CC2=NC3=CC=CC=C3N=C2C1

Canonical SMILES

CC1CC2=NC3=CC=CC=C3N=C2C1

Origin of Product

United States

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